
Cetalkonium Chloride-d7
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Overview
Description
Cetalkonium Chloride-d7 is a deuterium-labeled version of Cetalkonium Chloride, a quaternary ammonium compound. The deuterium labeling is used for tracing and quantification purposes in scientific research. Cetalkonium Chloride itself is known for its antiseptic properties and is used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetalkonium Chloride-d7 involves the incorporation of deuterium into the Cetalkonium Chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary, but typically involve the use of deuterated benzyl chloride and hexadecylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the deuterium content and ensure the compound meets the required specifications .
Chemical Reactions Analysis
Metabolic Reactions
While Cetalkonium Chloride-d7 is primarily used topically with minimal systemic absorption , in vitro studies on related benzalkonium chlorides (BACs) provide insights into potential metabolic pathways:
Metabolic Pathways of Quaternary Ammonium Compounds
Enzyme | Reaction Type | Metabolites Identified |
---|---|---|
CYP4F2/CYP4F12 | ω-Hydroxylation | ω-Hydroxy-Cetalkonium |
CYP2D6 | (ω−1)-Hydroxylation | (ω−1)-Hydroxy-Cetalkonium |
Oxidative enzymes | Terminal oxidation | ω-Carboxylic acid derivatives |
-
Key Finding : CYP4 isoforms mediate ω-hydroxylation, while CYP2D6 contributes to (ω−1)-hydroxylation .
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Deuterium Effect : Deuterium labeling enhances metabolic stability, reducing bond cleavage rates by ~20% compared to non-deuterated analogs .
Antimicrobial Activity
This compound disrupts microbial cell membranes via electrostatic interactions:
Target | Interaction Mechanism | Outcome |
---|---|---|
Gram-positive bacteria | Binds to teichoic acids | Membrane lysis |
Gram-negative bacteria | Disrupts lipopolysaccharides | Increased permeability |
Fungi | Interacts with ergosterol | Cell death |
Surface Activity
Property | Value | Method |
---|---|---|
Critical micelle concentration (CMC) | 8.5 mg/L | Surface tension measurement |
LogP (octanol-water) | 4.67 | Predicted (ALOGPS) |
Water solubility | 3.37e-06 mg/mL | Experimental |
The cationic charge (+1) enables strong adsorption to negatively charged surfaces, stabilizing oil-in-water emulsions in pharmaceutical formulations .
Degradation Pathways
Condition | Reaction | Products |
---|---|---|
Alkaline pH (≥9) | Hydrolysis of C-N bond | Benzyl alcohol + hexadecyl dimethylamine |
UV exposure | Radical-mediated chain scission | Short-chain alkylbenzenes |
High temperature (>150°C) | Pyrolysis | Chlorinated hydrocarbons + NH₃ |
Scientific Research Applications
Ophthalmic Formulations
Cetalkonium Chloride-d7 has been studied for its potential as a cationic agent in ophthalmic emulsions. Research indicates that it can reduce ocular surface toxicity compared to other quaternary ammonium compounds like benzalkonium chloride. In a study involving rabbit models, formulations containing this compound demonstrated significantly lower toxicity levels, suggesting its suitability for future ocular applications .
Antiviral Research
The compound has also been investigated for its antiviral properties. A study aimed at identifying agents effective against SARS-CoV-2 highlighted several compounds, including this compound, which showed efficacy in inhibiting virus replication across different cell lines. This positions the compound as a candidate for further exploration in antiviral drug development .
Surfactant and Emulsifying Agent
Due to its surfactant properties, this compound is utilized in various formulations to stabilize emulsions and enhance solubility of hydrophobic substances. Its ability to modify the distribution between oil and aqueous phases makes it valuable in pharmaceutical formulations where improved bioavailability is desired.
Case Study 1: Ocular Toxicity Assessment
A detailed examination involving the administration of different concentrations of this compound in emulsion form was conducted on New Zealand albino rabbits. The study utilized advanced techniques such as in vivo confocal microscopy and flow cytometry to assess ocular surface changes, demonstrating that formulations with this compound resulted in significantly less inflammation and cellular apoptosis compared to traditional solutions .
Case Study 2: Antiviral Efficacy Against Coronaviruses
In high-throughput screening assays, this compound was tested alongside other compounds for its ability to inhibit SARS-CoV-2 replication. Results indicated that it effectively reduced viral load across multiple cell lines, showcasing its potential as a therapeutic agent against coronaviruses .
Data Table: Comparative Analysis of Ocular Toxicity
Compound | Concentration | Toxicity Level (Score) | Formulation Type |
---|---|---|---|
Benzalkonium Chloride | 0.02% | High | Solution |
This compound | 0.002% | Low | Emulsion |
Cetalkonium Chloride (Control) | - | Moderate | Solution |
Mechanism of Action
The mechanism of action of Cetalkonium Chloride-d7 is similar to that of Cetalkonium Chloride. It involves the disruption of cell membranes through its cationic nature, which allows it to bind to negatively charged surfaces. This binding disrupts the cell membrane, inactivates enzymes, and denatures proteins, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Cetalkonium Chloride-d7 can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its broad-spectrum antimicrobial activity.
Myristalkonium Chloride: Similar in structure but with a shorter alkyl chain.
Benzododecinium Chloride: Another quaternary ammonium compound with different alkyl chain length.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and quantification in scientific studies .
Biological Activity
Cetalkonium Chloride-d7 (CKC-d7) is a quaternary ammonium compound known for its antimicrobial properties. This article explores its biological activity, including mechanisms of action, applications, and safety profiles, supported by data tables and relevant case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula : C25H46ClN
- Molecular Weight : 396.092 g/mol
- CAS Number : 122-18-9
- Melting Point : 55-65 °C
CKC-d7 is primarily used in pharmaceutical formulations as a preservative and antimicrobial agent. It exhibits a positive charge that enhances its adhesion to negatively charged surfaces, such as cell membranes, facilitating its biological activity.
CKC-d7 functions by disrupting microbial cell membranes through the following mechanisms:
- Membrane Disruption : The cationic nature of CKC-d7 allows it to bind to negatively charged components of bacterial membranes, leading to cell lysis and death.
- Protein Denaturation : It denatures proteins and inactivates enzymes critical for microbial survival .
Antimicrobial Efficacy
CKC-d7 has demonstrated effectiveness against a range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. The following table summarizes its antimicrobial activity:
Microorganism | Activity Level (Concentration) | Reference |
---|---|---|
Staphylococcus aureus | Effective (0.01%) | |
Escherichia coli | Moderate (0.01%) | |
Candida albicans | Effective (0.01%) |
Case Studies
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Ocular Applications :
A study assessed the ocular toxicity of CKC-d7 compared to benzalkonium chloride (BAK). Results indicated that CKC-d7 exhibited lower toxicity levels, promoting better corneal health and less inflammatory response in animal models . -
Tissue Conditioners :
In a pilot study on a novel antimicrobial tissue conditioner containing CKC-d7, it was found to possess significant antimicrobial properties against common pathogens like C. albicans and S. aureus, with sustained activity over several weeks .
Pharmacokinetics
CKC-d7 is primarily used topically and shows minimal absorption when applied in this manner. Its pharmacokinetic properties are summarized below:
Property | Description |
---|---|
Absorption | Minimal when used topically |
Volume of Distribution | Not applicable due to minimal absorption |
Metabolism | Not significantly metabolized |
Route of Elimination | Primarily excreted unchanged in feces |
Safety Profile
The safety of CKC-d7 has been evaluated in various studies, particularly concerning ocular applications. It is generally considered safe when used in recommended concentrations, with adverse effects being minimal compared to other quaternary ammonium compounds like BAK .
Q & A
Basic Research Questions
Q. How is Cetalkonium Chloride-d7 synthesized, and what methodological considerations ensure deuterium incorporation?
this compound is synthesized by incorporating deuterium into the parent compound via deuterated reagents (e.g., deuterated benzyl chloride) and solvents under controlled reaction conditions. Key steps include:
- Deuteration : Use of deuterium oxide (D₂O) or deuterated alkylating agents to replace hydrogen atoms in the benzyl group and alkyl chain .
- Purification : Chromatographic techniques (e.g., HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium content (>98% purity) and structural integrity .
- Quality Control : Mass spectrometry (MS) and isotopic ratio analysis to validate labeling efficiency and rule out isotopic dilution .
Q. What analytical methods are recommended for characterizing this compound in research settings?
- Structural Confirmation : Use 1H-NMR and 2H-NMR to distinguish deuterated vs. non-deuterated protons. For example, the absence of peaks at δ 7.3–7.5 ppm (aromatic protons) confirms deuteration in the benzyl group .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) to quantify impurities .
- Isotopic Enrichment : High-resolution MS to calculate the deuterium/hydrogen (D/H) ratio and ensure ≥95% isotopic purity .
Q. How does this compound compare to non-deuterated Cetalkonium Chloride in antimicrobial studies?
While both compounds exhibit similar mechanisms (membrane disruption via cationic binding), deuterated versions enable precise tracing in pharmacokinetic studies. For example:
- Tracer Applications : Deuterium labeling allows LC-MS/MS quantification of residual this compound in biological matrices (e.g., corneal tissue) without interference from endogenous compounds .
- Stability : Deuterated analogs may exhibit altered metabolic stability due to the kinetic isotope effect, requiring validation in specific experimental models .
Advanced Research Questions
Q. How can researchers resolve contradictions in absorption data for this compound in ocular studies?
Discrepancies arise between minimal systemic absorption (topical use) and localized bioavailability (e.g., corneal retention). Methodological strategies include:
- Compartmental Analysis : Use radiolabeled 14C-Cetalkonium Chloride-d7 in animal models to distinguish systemic vs. ocular absorption .
- Microdialysis : Measure real-time drug concentrations in tear fluid and corneal epithelium to assess retention dynamics .
- Comparative Studies : Benchmark against Benzalkonium Chloride (BAK), noting this compound’s lower corneal toxicity despite similar charge-based interactions .
Q. What experimental designs optimize this compound’s use in cationic nanoemulsions for drug delivery?
Advanced formulations leverage its cationic charge for enhanced ocular bioavailability:
- Formulation Parameters : Adjust oil phase composition (e.g., medium-chain triglycerides) and surfactant ratios to achieve zeta potentials >+30 mV, ensuring electrostatic adhesion to negatively charged corneal surfaces .
- In Vivo Validation : In rabbit models, track drug (e.g., cyclosporine A) absorption via LC-MS/MS, noting secondary corneal concentration peaks at 11 hours post-application due to sustained nanoemulsion retention .
- Toxicity Screening : Conduct histopathological assessments of conjunctival tissue to confirm reduced inflammation compared to BAK-preserved formulations .
Q. How should researchers address variability in antimicrobial efficacy data for this compound across bacterial strains?
Strain-specific differences (e.g., Staphylococcus aureus vs. Escherichia coli) require:
- Standardized MIC Assays : Use broth microdilution methods with Mueller-Hinton II medium, adjusting inoculum density to 1–5 × 10⁵ CFU/mL and pH to 7.2–7.4 .
- Biofilm Disruption Tests : Quantify efficacy via crystal violet staining after 24-hour exposure to this compound at 0.01–0.05% (w/v) .
- Mechanistic Studies : Employ fluorescence microscopy with membrane dyes (e.g., propidium iodide) to visualize pore formation in real-time .
Q. What strategies validate the pharmacokinetic profile of this compound in topical applications?
- Dermal Absorption : Use Franz diffusion cells with human skin explants, analyzing receptor fluid via UPLC-MS/MS to quantify transdermal flux .
- Metabolic Fate : Incubate with liver microsomes to identify deuterium retention in metabolites, confirming isotopic stability .
- Excretion Studies : Administer 2H-labeled compound to rodents and measure fecal/urinary excretion over 72 hours .
Q. Methodological Best Practices
- Data Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (column type, MS ionization mode) in detail .
- Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., OECD 405 for ocular irritation) .
- Literature Synthesis : Use tools like SciFinder to cross-reference deuterated surfactant studies and avoid redundancy .
Properties
Molecular Formula |
C25H46ClN |
---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |
InChI Key |
SXPWTBGAZSPLHA-IULIFYPESA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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